![molecular formula C14H24BrNO2 B13012885 tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate CAS No. 916210-29-2](/img/structure/B13012885.png)
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a bromine atom and a carbamate group in its structure contributes to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal conditions to form the bicyclic structure.
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically done by reacting the brominated bicyclic compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives
Hydrolysis: Formation of amines and tert-butyl alcohol
Applications De Recherche Scientifique
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl N-[(4-cyano-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- Tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate
- Tert-butyl (4-hydroxymethylbicyclo[2.2.2]octan-1-yl)carbamate
Uniqueness
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
916210-29-2 |
|---|---|
Formule moléculaire |
C14H24BrNO2 |
Poids moléculaire |
318.25 g/mol |
Nom IUPAC |
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C14H24BrNO2/c1-12(2,3)18-11(17)16-10-13-4-7-14(15,8-5-13)9-6-13/h4-10H2,1-3H3,(H,16,17) |
Clé InChI |
JUTMVEJMIVSFAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)


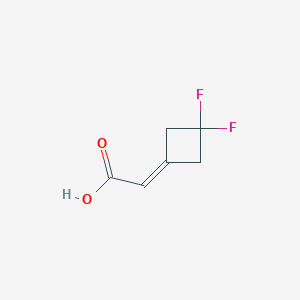
![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)
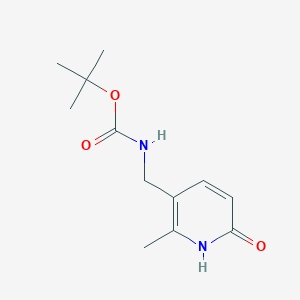
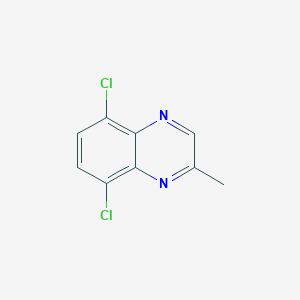
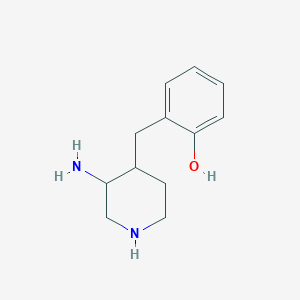
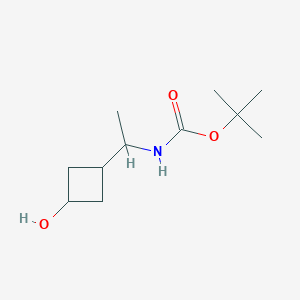
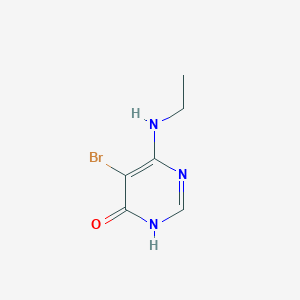
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
